molecular formula C9H21O3PS B10848344 Diisopropyl 1-mercaptopropylphosphonate

Diisopropyl 1-mercaptopropylphosphonate

Cat. No.: B10848344
M. Wt: 240.30 g/mol
InChI Key: SGAGKIQXGMCPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl 1-mercaptopropylphosphonate is an organophosphorus compound with the chemical formula C9H21O3PS It is characterized by the presence of a phosphonate group attached to a 1-mercaptopropyl chain, with two isopropyl groups attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl 1-mercaptopropylphosphonate can be synthesized through several methods. One common approach involves the reaction of diisopropyl phosphite with 1-chloropropyl mercaptan under basic conditions. The reaction typically proceeds as follows:

  • Diisopropyl phosphite is reacted with 1-chloropropyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
  • The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 1-mercaptopropylphosphonate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The phosphonate group can be reduced to phosphine oxides under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diisopropyl 1-mercaptopropylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl 1-mercaptopropylphosphonate involves its interaction with specific molecular targets. In the case of its use as a metallo-beta-lactamase inhibitor, the compound binds to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics. This inhibition is achieved through coordination with the metal ion present in the enzyme’s active site, thereby blocking its catalytic activity .

Comparison with Similar Compounds

Diisopropyl 1-mercaptopropylphosphonate can be compared with other similar compounds, such as:

    Diisopropyl methylphosphonate: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.

    Diethyl 1-mercaptopropylphosphonate: Similar in structure but with ethyl groups instead of isopropyl groups, which may affect its reactivity and solubility.

    Dimethyl 1-mercaptopropylphosphonate: Similar in structure but with methyl groups, which can influence its physical and chemical properties.

The uniqueness of this compound lies in its combination of the thiol group and the isopropyl groups, which confer specific reactivity and stability characteristics.

Properties

Molecular Formula

C9H21O3PS

Molecular Weight

240.30 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphorylpropane-1-thiol

InChI

InChI=1S/C9H21O3PS/c1-6-9(14)13(10,11-7(2)3)12-8(4)5/h7-9,14H,6H2,1-5H3

InChI Key

SGAGKIQXGMCPPU-UHFFFAOYSA-N

Canonical SMILES

CCC(P(=O)(OC(C)C)OC(C)C)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.